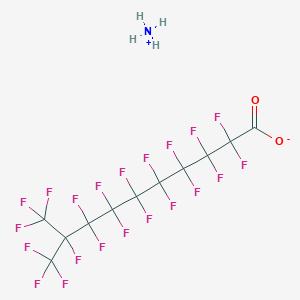
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is a chemical compound with the molecular formula C11H4F21NO2 and a molecular weight of 581.12 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used as an additive in coatings, paints, and polymers to enhance their durability and resistance to harsh environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium octadecafluoro-9-(trifluoromethyl)decanoate typically involves the reaction of decanoic acid derivatives with fluorinating agents under controlled conditions. The process requires precise temperature and pressure control to ensure the complete fluorination of the decanoic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield while minimizing the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, the reaction with a nucleophile can result in the formation of a new compound with the nucleophile replacing one or more fluorine atoms .
Scientific Research Applications
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes due to its unique reactivity. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in medical devices. In industry, it is used to enhance the properties of coatings, paints, and polymers, making them more resistant to environmental degradation .
Mechanism of Action
The mechanism of action of ammonium octadecafluoro-9-(trifluoromethyl)decanoate involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of new materials .
Comparison with Similar Compounds
Similar Compounds:
- Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-, ammonium salt
- Henicosafluoroundecanoic acid ammoniate (1:1)
Uniqueness: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where durability and resistance to harsh conditions are essential .
Properties
CAS No. |
3658-63-7 |
|---|---|
Molecular Formula |
C11H4F21NO2 |
Molecular Weight |
581.12 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoate |
InChI |
InChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32;/h(H,33,34);1H3 |
InChI Key |
AAQYFENFDQNVMY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















